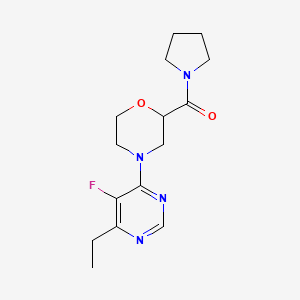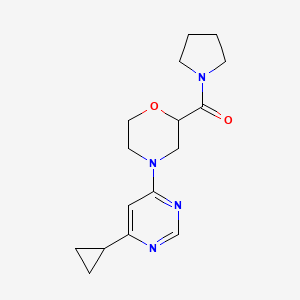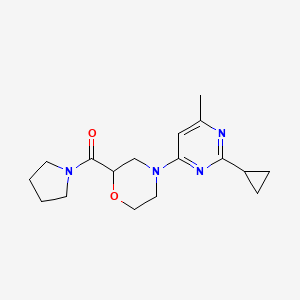![molecular formula C15H21N3O2 B6471225 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640887-97-2](/img/structure/B6471225.png)
4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a pyridine ring, a pyrrolidine ring, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting with the formation of the pyridine and pyrrolidine rings. One common approach is to start with pyridine-2-carbaldehyde, which undergoes a reductive amination with pyrrolidine to form the corresponding imine. This imine is then reacted with morpholine-2-carbonyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Reduction of the pyridine ring to form pyridine derivatives.
Substitution: Formation of various substituted pyridine and morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a ligand for various receptors and enzymes, potentially leading to the development of new pharmaceuticals.
Medicine: In medicine, this compound has shown potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which 4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
4-[(Pyridin-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
4-[(Pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
4-[(Pyridin-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
Uniqueness: 4-[(Pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine stands out due to its specific arrangement of rings and functional groups. This unique structure provides distinct chemical and biological properties compared to its similar counterparts.
Propriétés
IUPAC Name |
[4-(pyridin-2-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-7-3-4-8-18)14-12-17(9-10-20-14)11-13-5-1-2-6-16-13/h1-2,5-6,14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWDNJCJWHWNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471158.png)
![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471164.png)
![4-[1-(5-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471173.png)
![4-{1-[(pyridin-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471179.png)
![4-{1-[(pyridin-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471186.png)
![2-cyclopropyl-4-methyl-6-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyrimidine](/img/structure/B6471202.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471205.png)
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471206.png)
![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471211.png)

![4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471227.png)
![4-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471234.png)
